5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-14-7-6-12-13(16-14)8-9-15-12/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMWKMUXNBCUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562672 | |
| Record name | 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-41-4 | |
| Record name | 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Reactivity of 5 Benzyloxy 1h Pyrrolo 3,2 B Pyridine
Strategic Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core
The construction of the 1H-pyrrolo[3,2-b]pyridine core is a critical step in the synthesis of 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine. Various synthetic methodologies, ranging from traditional annulation reactions to modern catalytic approaches, have been developed to access this important heterocyclic system.
Traditional and Modern Annulation Reactions for Bicyclic Pyrrolo[3,2-b]pyridine Formation
The formation of the bicyclic 1H-pyrrolo[3,2-b]pyridine system often relies on annulation reactions, which involve the construction of a new ring onto a pre-existing one. Both classical and contemporary methods are employed to achieve this transformation.
One established approach involves the modification of the Madelung and Fischer indole (B1671886) syntheses. rsc.org These methods have been adapted to prepare a variety of alkyl and aryl substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org Another strategy involves a self-[3+2] annulation reaction of pyridinium (B92312) salts, which provides a route to N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org
More recent developments include multicomponent reactions, such as the reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted dihydropyridines to efficiently synthesize polyfunctionalized tetrahydrocyclopenta nih.govsemanticscholar.orgpyrrolo[2,3-b]pyridines. beilstein-journals.org
Regioselective Approaches to the Pyrrolo[3,2-b]pyridine System
Regioselectivity is a crucial aspect of synthesizing substituted 1H-pyrrolo[3,2-b]pyridines, ensuring that functional groups are introduced at the desired positions. For instance, in the synthesis of tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide, a privileged scaffold for LIMK1/2 inhibitors, a clear preference for the 5-regioisomer was observed over the 3-regioisomer, with the latter showing a significant drop in potency. acs.org
The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines highlights a regioselective approach where the synthesis begins with 2-bromo-5-methylpyridine. semanticscholar.org This starting material undergoes a series of transformations, including oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal, to ultimately form the desired substituted pyrrolo[3,2-c]pyridine scaffold. semanticscholar.org
Catalytic Methods in Pyrrolo[3,2-b]pyridine Synthesis (e.g., Pd/Cu-catalyzed cross-coupling/heteroannulation)
Catalytic methods, particularly those employing palladium (Pd) and copper (Cu), have become indispensable in the synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives. These methods offer high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl groups onto the pyrrolopyridine core. nih.gov For example, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines utilizes a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov
Copper-catalyzed reactions are also prominent. A Cu-catalyzed tandem reaction has been described for the synthesis of sulfonamide pyrimidine (B1678525) derivatives. mdpi.com In the context of pyrrolo[2,3-d]pyrimidines, a Cu/6-methylpicolinic acid-catalyzed Sonogashira reaction followed by cyclization has been shown to be more efficient than Pd-catalyzed methods. researchgate.net Furthermore, the synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine is achieved through a reaction involving copper(II) acetate. semanticscholar.orgnih.gov
Introduction and Functionalization of the 5-(Benzyloxy) Moiety
Once the 1H-pyrrolo[3,2-b]pyridine core is established, the next crucial step is the introduction of the 5-(benzyloxy) group. This is typically achieved through the O-benzylation of a 5-hydroxy-1H-pyrrolo[3,2-b]pyridine precursor.
Methods for Selective O-Benzylation at Position 5 of the Pyrrolo[3,2-b]pyridine Scaffold
The selective O-benzylation at the 5-position of the pyrrolo[3,2-b]pyridine scaffold is a key transformation. This reaction involves the formation of an ether linkage between the hydroxyl group at position 5 and a benzyl (B1604629) group. A common method for this transformation is the reaction of the corresponding 5-hydroxy derivative with a benzyl halide, such as benzyl bromide, in the presence of a base. For instance, the synthesis of benzyloxy pyrimido[4,5-b]quinoline derivatives involves the reaction of 4-hydroxybenzaldehyde (B117250) with benzyl halide derivatives in the presence of a base. semanticscholar.org
Exploration of Reaction Conditions for Optimized Yields and Selectivity of this compound
Optimizing reaction conditions is essential for maximizing the yield and selectivity of this compound. Factors such as the choice of base, solvent, and temperature can significantly influence the outcome of the O-benzylation reaction.
Derivatization and Chemical Transformations of this compound
Reactivity Studies of the Pyrrolo[3,2-b]pyridine Ring System
The pyrrolo[3,2-b]pyridine ring, also known as 4-azaindole, exhibits a distinct reactivity pattern influenced by the interplay of the electron-rich pyrrole (B145914) ring and the electron-deficient pyridine (B92270) ring. The benzyloxy substituent at the C5-position further modulates the electronic properties of the scaffold, influencing the regioselectivity of electrophilic substitution reactions.
Nitration:
The nitration of five-membered heterocyclic rings like pyrrole is a well-established transformation. nih.govnih.gov Typically, electrophilic nitration of the pyrrole ring is favored. For the pyrrolo[3,2-b]pyridine system, nitration is anticipated to occur preferentially on the electron-rich pyrrole moiety. In a related pyrrolo[3,2-c]pyridine system, nitration of 2-bromo-5-methylpyridine-1-oxide with fuming nitric acid in sulfuric acid led to the formation of 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide, demonstrating that nitration can be directed to the pyridine ring under specific conditions. acs.org For this compound, the reaction conditions would be crucial in determining the site of nitration, with the possibility of substitution at the C3 position of the pyrrole ring or on the pyridine ring, influenced by the directing effects of the benzyloxy group.
Bromination:
Electrophilic bromination of pyrrolopyridines generally occurs at the electron-rich pyrrole ring. The C3-position is often the most reactive site. For instance, the bromination of pyrrolo[1,2-a]quinoxalines, which contain a similar pyrrole fusion, can be regioselectively controlled. nbuv.gov.ua The reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) is also documented, indicating that halogenation of the pyridine ring is achievable. nih.gov For the this compound scaffold, bromination would likely yield the 3-bromo derivative as a major product due to the activating effect of the pyrrole nitrogen.
Acylation:
Acylation of the pyrrolo[3,2-b]pyridine system, such as through Friedel-Crafts or Vilsmeier-Haack reactions, is a key method for introducing carbonyl functionalities. byjus.comwikipedia.orgsavemyexams.commasterorganicchemistry.comkhanacademy.org Friedel-Crafts acylation of azaindoles has been shown to proceed efficiently at the C3-position. acs.org The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, typically results in formylation at the C3 position of the pyrrole ring in related systems. ijpcbs.comscispace.comresearchgate.netorganic-chemistry.org These reactions provide a direct route to 3-acyl derivatives, which are versatile intermediates for further functionalization. For instance, acylation of 2,3-dihydro researchgate.netmdpi.comthiazolo[4,5-b]pyridines with acyl chlorides has been demonstrated to proceed smoothly to form amides. beilstein-journals.org
| Reaction | Reagents and Conditions | Expected Major Product | Reference |
|---|---|---|---|
| Nitration | Fuming HNO3, H2SO4 | C3-nitro or pyridine ring nitration | acs.org |
| Bromination | N-Bromosuccinimide (NBS), CCl4 | 3-Bromo-5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine | nbuv.gov.ua |
| Acylation (Friedel-Crafts) | Acyl chloride, AlCl3 | 3-Acyl-5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine | acs.org |
| Formylation (Vilsmeier-Haack) | POCl3, DMF | This compound-3-carbaldehyde | ijpcbs.comorganic-chemistry.org |
Synthesis of Substituted Analogs at Various Positions for Structure-Activity Relationship (SAR) Investigations
The synthesis of substituted analogs of this compound is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. nih.govworktribe.comnih.govnih.gov Modifications at various positions of the bicyclic core can significantly impact biological activity.
Substitution at C2 and C3:
The C2 and C3 positions of the pyrrole ring are common sites for substitution. For related pyrrolo[2,3-b]pyridine-2-carboxamides, SAR studies have revealed that substituents on the amide portion significantly influence their inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov Similarly, for pyrrolo[2,3-c]pyridines, the introduction of various alkyl groups at the C2 and C3 positions has been explored for identifying potent potassium-competitive acid blockers. nbuv.gov.ua The synthesis of these analogs often involves the construction of the pyrrolopyridine core from appropriately substituted precursors or the direct functionalization of the pre-formed ring system.
| Scaffold | Position of Substitution | Synthetic Strategy | Biological Target/Application | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-b]pyridine | C2 (carboxamide) | Scaffold hopping and amide coupling | PDE4B inhibitors | nih.gov |
| Pyrrolo[3,2-c]pyridine | C6 (aryl) | Suzuki coupling of a bromo-precursor | Anticancer (tubulin inhibitors) | nih.gov |
| Pyrrolo[2,3-c]pyridine | C2, C3 (alkyl) | Bartoli reaction | Potassium-competitive acid blockers | nbuv.gov.ua |
| Pyrrolo[2,3-b]pyridine | - | Design and synthesis of two series | V600EB-RAF inhibitors | nih.gov |
Exploration of Novel Reaction Pathways for Structural Diversification
The development of novel synthetic methodologies is key to expanding the chemical space around the this compound scaffold. Modern synthetic techniques offer efficient ways to construct complex and diverse molecular architectures.
Multicomponent Reactions (MCRs):
MCRs are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govmdpi.comnih.govwindows.net For instance, a variety of substituted pyridines and pyrrolo[3,4-b]pyridin-5-ones have been synthesized using MCRs, showcasing the efficiency of this approach for generating libraries of compounds for biological screening. nih.govnih.govmdpi.com The Ugi-Zhu three-component reaction has been employed to create pyrrolo[3,4-b]pyridin-5-ones, which can be further elaborated through cascade reactions. mdpi.commdpi.com
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for introducing aryl and heteroaryl substituents. This has been demonstrated in the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines, where a bromo-substituted precursor was coupled with various boronic acids. nih.gov This strategy allows for the late-stage functionalization of the pyrrolopyridine core, providing access to a wide range of analogs.
Cascade Reactions:
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient pathway to complex heterocyclic systems. The synthesis of pyrrolo[3,4-c]pyridines and thieno[2,3-b]pyridines has been achieved through cascade regioselective heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides. thieme-connect.com These novel pathways open up new avenues for the structural diversification of the this compound scaffold, enabling the synthesis of unique and potentially bioactive molecules.
Advanced Spectroscopic and Structural Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
High-resolution NMR spectroscopy is a powerful tool for the unambiguous assignment of the proton and carbon skeletons of a molecule. For 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete structural map.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolo[3,2-b]pyridine core and the benzyloxy group. The protons on the pyridine (B92270) ring are anticipated to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons of the pyrrole (B145914) ring are also expected in the aromatic region, with the N-H proton likely appearing as a broad singlet at a downfield chemical shift, potentially above δ 10.0 ppm. The methylene protons (-CH₂-) of the benzyloxy group would likely present as a sharp singlet around δ 5.0-5.5 ppm, while the phenyl protons of the benzyloxy group would be observed in the δ 7.2-7.5 ppm range.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The carbon atoms of the heterocyclic pyrrolo[3,2-b]pyridine system are expected to resonate in the δ 100-150 ppm range. The benzyloxy group would contribute a signal for the methylene carbon around δ 70 ppm and signals for the phenyl carbons in the δ 127-137 ppm region.
2D NMR Spectroscopy: To confirm the connectivity of the atoms, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. COSY would establish the proton-proton coupling networks within the pyridine and pyrrole rings. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal long-range proton-carbon correlations, which is crucial for confirming the position of the benzyloxy group on the pyrrolo[3,2-b]pyridine scaffold.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrrolo[3,2-b]pyridine H | 7.0 - 8.5 | d, t, s |
| Pyrrolo[3,2-b]pyridine NH | >10.0 | br s |
| Benzyloxy -CH₂- | 5.0 - 5.5 | s |
| Benzyloxy Phenyl-H | 7.2 - 7.5 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrrolo[3,2-b]pyridine C | 100 - 150 |
| Benzyloxy -CH₂- | ~70 |
| Benzyloxy Phenyl-C | 127 - 137 |
| Benzyloxy Phenyl-C (ipso) | ~137 |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental composition.
The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl (B1604629) cation (m/z 91) and a radical cation of 5-hydroxy-1H-pyrrolo[3,2-b]pyridine. Another possible fragmentation could involve the loss of the entire benzyloxy group. Further fragmentation of the pyrrolopyridine core could also be observed.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z |
|---|---|
| [M]+ | 238.10 |
| [M - C₇H₇]+ | 147.05 |
| [C₇H₇]+ (benzyl cation) | 91.05 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Bond Vibrations
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
The N-H stretching vibration of the pyrrole ring is anticipated to appear as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings (both the pyrrolopyridine and the phenyl group) would be observed around 3000-3100 cm⁻¹. The C-H stretching of the methylene group in the benzyloxy moiety would likely appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. A characteristic C-O stretching vibration for the ether linkage should be present in the 1000-1300 cm⁻¹ range. libretexts.org
Table 4: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H (stretch, pyrrole) | 3200 - 3500 | Medium, Broad |
| C-H (stretch, aromatic) | 3000 - 3100 | Medium |
| C-H (stretch, CH₂) | 2850 - 2950 | Medium |
| C=C, C=N (stretch, aromatic) | 1450 - 1600 | Medium to Strong |
| C-O (stretch, ether) | 1000 - 1300 | Strong |
X-ray Crystallography for Precise Determination of Solid-State Molecular Architecture and Conformation
The crystal structure would reveal the planarity of the pyrrolo[3,2-b]pyridine ring system. It would also show the conformation of the benzyloxy group relative to the heterocyclic core. Intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and potential π-π stacking between the aromatic rings, would be elucidated. These interactions are crucial for understanding the solid-state packing and physical properties of the compound. While no specific crystal structure for this compound has been reported, related pyrrolopyridine derivatives often exhibit planar structures with significant intermolecular interactions. scispace.com
Pre Clinical Biological Activity and Pharmacological Potential of 5 Benzyloxy 1h Pyrrolo 3,2 B Pyridine and Its Analogs
In Vitro Target Identification and Enzyme Inhibition Studies
Investigation of Kinase Inhibitory Activities
Derivatives of the pyrrolopyridine scaffold have demonstrated notable inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
FGFRs (Fibroblast Growth Factor Receptors): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs. nih.govnih.gov Abnormal activation of the FGFR signaling pathway is a key factor in the development of various tumors, making FGFRs an attractive target for cancer therapy. nih.govnih.gov Structure-based design has led to the development of compounds with a 1H-pyrrolo[2,3-b]pyridine motif that effectively binds to the hinge region of the FGFR kinase domain. nih.gov Optimization of these derivatives has resulted in compounds with significant inhibitory activity against FGFR1–4. For instance, one analog, compound 4h, exhibited IC50 values of 7, 9, 25, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively. nih.gov This represents a nearly 300-fold increase in activity against FGFR1 compared to the initial lead compound. nih.gov
IKKα (Inhibitor of nuclear factor kappa-B kinase subunit alpha): An aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a novel series of potent and selective IKKα inhibitors. nih.gov IKKα is a key regulator of the non-canonical NF-κB signaling pathway. nih.gov Researchers have developed compounds that show high potency and selectivity for IKKα over the related IKKβ. nih.gov Two such compounds, SU1261 and SU1349, demonstrated Ki values of 10 nM and 16 nM for IKKα, respectively, with significantly higher Ki values for IKKβ, indicating high selectivity. nih.gov
JAK3 (Janus Kinase 3): While direct inhibition of JAK3 by 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine itself is not explicitly detailed in the provided context, the broader class of pyrrolopyridine derivatives is known to interact with various kinases. Further research would be needed to establish a specific link to JAK3 inhibition.
Akt (Protein Kinase B): The PI3K-Akt-mTOR signaling pathway is crucial for cell survival, proliferation, and metabolism, and its dysregulation is common in cancer. nih.gov Pyrazole-based derivatives, which share some structural similarities with pyrrolopyridines, have been designed as inhibitors of Akt kinase. nih.gov For example, afuresertib (B560028) (GSK2110183) is a pyrazole-based Akt1 kinase inhibitor with a Ki value of 0.08 nM. nih.gov
FMS Kinase (Colony-Stimulating Factor-1 Receptor): Derivatives of pyrrolo[3,2-c]pyridine have shown potential as inhibitors of FMS kinase, a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.govresearchgate.net A series of eighteen pyrrolo[3,2-c]pyridine derivatives were tested, with compounds 1e and 1r being the most potent, exhibiting IC50 values of 60 nM and 30 nM, respectively. nih.govresearchgate.net Compound 1r was found to be 3.2 times more potent than the lead compound KIST101029 and demonstrated selectivity for FMS kinase over a panel of 40 other kinases. nih.govresearchgate.net
Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Analogs
| Compound/Analog Class | Target Kinase | Activity (IC50/Ki) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1 | 7 nM | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR2 | 9 nM | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR3 | 25 nM | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR4 | 712 nM | nih.gov |
| Aminoindazole-pyrrolo[2,3-b]pyridine (SU1261) | IKKα | 10 nM (Ki) | nih.gov |
| Aminoindazole-pyrrolo[2,3-b]pyridine (SU1349) | IKKα | 16 nM (Ki) | nih.gov |
| Pyrrolo[3,2-c]pyridine derivative (1e) | FMS Kinase | 60 nM | nih.govresearchgate.net |
| Pyrrolo[3,2-c]pyridine derivative (1r) | FMS Kinase | 30 nM | nih.govresearchgate.net |
Modulation of Other Relevant Biological Enzymes and Receptors
IDO1 (Indoleamine 2,3-dioxygenase 1): IDO1 is an immunomodulatory enzyme that is a target in cancer immunotherapy. nih.govnih.gov A novel class of IDO1 inhibitors based on a nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffold has been identified through structure-based virtual screening. nih.gov These compounds act as catalytic holo-inhibitors, and optimization has led to analogs with sub-micromolar potency and high selectivity over other heme-containing enzymes. nih.gov
CXCR4 (C-X-C chemokine receptor type 4): CXCR4 is a chemokine receptor involved in cell trafficking, and its antagonists have therapeutic potential. elifesciences.orgnih.govnih.gov While direct modulation by this compound is not specified, related heterocyclic compounds have been explored as CXCR4 antagonists. nih.gov For example, amino-heterocycle tetrahydroisoquinoline derivatives have been developed as potent CXCR4 inhibitors with improved metabolic profiles. nih.gov Additionally, small molecules have been identified that act as negative allosteric modulators of CXCR4, interfering with its nanoclustering and signaling without blocking ligand binding. elifesciences.orgnih.gov
DNA Gyrase: Pyrrolo[3,2-b]pyridine derivatives have demonstrated activity against resistant strains of E. coli, suggesting a potential interaction with bacterial targets like DNA gyrase. nih.gov However, specific inhibitory data for this compound against DNA gyrase is not provided in the available information.
Cellular Biological Activity and Mechanistic Investigations
In Vitro Antiproliferative and Cytotoxicity Assessments in Cancer Cell Lines
Analogs of the pyrrolopyridine scaffold have demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines.
Melanoma, Breast, Liver, Colon, and Ovarian Cancer Cell Lines:
Pyrrolo[3,2-c]pyridine derivatives have shown strong potency against ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. nih.govresearchgate.net
Halogenated pyrrolo[3,2-d]pyrimidines , a related class of compounds, exhibit antiproliferative activity against various cancer cell lines, including leukemia, non-small cell lung cancer, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. nih.gov
1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent inhibitors of TNIK (TRAF2 and NCK interacting kinase), showing activity against colorectal cancer cells with pIC50 values ranging from 7.37 to 9.92. imist.ma
3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines display potent anti-proliferative activity against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines, with the most potent compounds having IC50 concentrations of 25–50 nM. nih.gov
1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 kinase show antiproliferative activity in HCT116 colon cancer cells with a GI50 of 0.16 µM. nih.gov
PYRROLO[1,2-b] nih.govnih.govnih.govBENZOTHIADIAZEPINES (PBTDs) have demonstrated the ability to suppress the proliferation of K562 leukemia cells. nih.gov
Table 2: Antiproliferative Activity of Pyrrolopyridine Analogs in Cancer Cell Lines
| Compound Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |
| Pyrrolo[3,2-c]pyridine derivatives | Ovarian, Prostate, Breast | 0.15 - 1.78 µM | nih.govresearchgate.net |
| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | MDA-MB-231 (Breast), HCT116 (Colon) | 25 - 50 nM | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine MPS1 inhibitor | HCT116 (Colon) | 0.16 µM (GI50) | nih.gov |
| Halogenated pyrrolo[3,2-d]pyrimidines | Various | Micromolar to sub-micromolar | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine TNIK inhibitors | Colorectal | pIC50: 7.37 - 9.92 | imist.ma |
Studies on Apoptosis Induction and Cell Cycle Modulation
Several pyrrolopyridine analogs have been shown to induce apoptosis and modulate the cell cycle in cancer cells.
PYRROLO[1,2-b] nih.govnih.govnih.govBENZOTHIADIAZEPINES (PBTDs) effectively induce apoptosis in K562 leukemia cells through the activation of caspase cascades, characterized by DNA fragmentation and PARP cleavage. nih.gov
Derivatives of 5-hydoxy-1H-pyrrol-2-(5H)-one can induce S-phase cell cycle arrest and apoptosis in HCT116 cells, which is partly dependent on p53 activation. semanticscholar.org
2-oxo-pyridine and 1′H-spiro-pyridine derivatives have been shown to induce apoptosis by activating Bax and suppressing Bcl-2 expression. rsc.org One compound, in particular, increased the apoptosis rate from 1.92% to 42.35% and caused S-phase cell accumulation in Caco-2 cells. rsc.org
Analysis of Cellular Migration and Invasion Inhibition
The inhibition of cell migration and invasion is a critical aspect of anticancer activity.
1H-pyrrolo[2,3-b]pyridine derivatives , as potent TNIK inhibitors, are expected to impact cellular migration and invasion, as TNIK is involved in these processes. imist.ma
The inhibition of the CXCR4:CXCL12 axis by allosteric modulators can block the ability of cells to sense chemoattractant gradients, which is fundamental for cell migration. elifesciences.orgnih.gov This suggests that compounds targeting this pathway could inhibit cancer cell migration.
Modulation of Intracellular Signaling Pathways (e.g., NF-κB, RAS-MEK-ERK, PI3K-Akt)
The ability of pyrrolopyridine analogs to modulate key intracellular signaling pathways is a cornerstone of their therapeutic potential. These pathways, including NF-κB, RAS-MEK-ERK, and PI3K-Akt, are fundamental to cellular processes like proliferation, survival, and inflammation, and their dysregulation is a hallmark of numerous diseases, including cancer.
Research has demonstrated that the RAS/PI3K/extracellular signal-regulated kinases (ERK) signaling network is an excitable system that drives cellular protrusions and migration. jhu.edu Oncogenic transformation can lower the activation threshold of this network, leading to increased and uncoordinated activity. jhu.edu The PI3K/Akt and MAPK/ERK pathways are frequently implicated in the pathogenesis of leukemia, and their simultaneous inhibition has been shown to synergistically induce apoptosis in cancer cells. nih.gov This combined inhibition affects downstream targets, including the nuclear factor-κB (NF-κB) protein, which plays a critical role in the inflammatory response and cell survival. nih.gov
In embryonal rhabdomyosarcoma (ERMS), the inhibition of the MEK/ERK pathway can trigger anti-oncogenic and pro-myogenic effects by activating the MKK6/p38/AKT axis. semanticscholar.org This suggests a complex interplay where blocking one pathway can reactivate another with therapeutic consequences. semanticscholar.org Studies in other cell systems have shown that activation of the histamine (B1213489) H2 receptor can inhibit the PI3K/Akt/mTOR pathway while simultaneously stimulating the Ras/MEK/ERK pathway, highlighting the intricate crosstalk that can exist between these signaling cascades. conicet.gov.ar
Analogs such as pyrazolo[1,5-a]quinazolines have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov Molecular modeling and kinase assays revealed that lead compounds from this class could bind to and inhibit mitogen-activated protein kinases (MAPKs) like ERK2, p38α, and particularly c-Jun N-terminal kinase (JNK), a key regulator of inflammation and apoptosis. nih.gov Similarly, pyrrolo[3,2-c]pyridine derivatives have been developed as potent and selective inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase that activates downstream signaling, including the PI3K/Akt and MAPK/ERK pathways, to promote cell proliferation in various cancers. nih.gov
Antimicrobial Research Applications
The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrrolopyridine derivatives and related heterocyclic compounds have emerged as a promising area of investigation. nih.gov
The pyrrole (B145914) and pyridine (B92270) moieties are privileged structures in the development of new antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The antibacterial efficacy of these compounds often depends on specific structural features. For instance, pyrrole derivatives containing two pyrrolic units or benzothiazole (B30560) substituents have demonstrated enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov
Analogs such as pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have been synthesized and evaluated for their in vitro antibacterial activity. japsonline.com While many showed moderate activity, specific derivatives displayed notable inhibition against strains like Bacillus subtilis, S. aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com For example, 5-acetyl-4-amino-1-(1,2,4-triazin-3-yl)-pyrazolo[3,4-b]pyridine showed good inhibition against S. aureus and Staphylococcus epidermidis. japsonline.com Similarly, certain 1,2,3,4-tetrasubstituted pyrrole derivatives exhibited promising activity against Gram-positive S. aureus and Bacillus cereus, with efficacy comparable or superior to the standard antibiotic tetracycline. researchgate.net
The introduction of different functional groups significantly influences the antibacterial spectrum and potency. Imidazo-pyridine substituted pyrazoles have been reported as potent broad-spectrum antibacterial agents, proving more effective than ciprofloxacin (B1669076) against several Gram-negative strains. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential cellular processes, including cell wall, protein, and nucleic acid synthesis. nih.gov
Antibacterial Activity of Selected Pyrrolopyridine Analogs
| Compound Class | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Phallusialides A and B (Pyrrole Alkaloids) | MRSA, E. coli | 32 and 64 | nih.gov |
| Streptopyrroles B and C (Pyrrole Alkaloids) | S. aureus, B. subtilis, M. luteus | 0.7 - 2.9 µM | nih.gov |
| Pyridine Derivatives 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | mdpi.com |
| Imidazo-pyridine substituted pyrazole (B372694) (18) | Gram-positive and Gram-negative strains | <1 (MBC) | nih.gov |
| Pyrazolo[3,4-b]pyridines / Thieno[2,3-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate Activity | japsonline.com |
Beyond their antibacterial action, certain pyrrolopyridine analogs have been investigated for antifungal and antiviral potential. mdpi.comnih.gov Pyridine-containing compounds have demonstrated notable therapeutic properties, which can be enhanced by the inclusion of other heterocyclic rings. nih.gov
Several pyridine derivatives have exhibited high antifungal activity against pathogenic yeasts like Candida albicans and Candida glabrata, with Minimum Inhibitory Concentration (MIC) values of 12.5 µg/mL. mdpi.com Thiophene-pyridine hybrids have also shown good activity against a panel of fungi, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, and C. albicans. nih.gov In some cases, the antifungal potency was superior to the standard drug Amphotericin B. nih.gov
While the antiviral potential of the specific this compound scaffold is not extensively detailed in preclinical studies, the broader class of pyridine compounds is recognized for its antiviral activities, making this an area ripe for future investigation. mdpi.comnih.gov
Antifungal Activity of Selected Pyridine Analogs
| Compound Class | Fungal Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Pyridine Derivatives 12, 15, 16, 17 | C. albicans, C. glabrata | 12.5 | mdpi.com |
| Thiophene-pyridine compound 80 | A. fumigatus, S. racemosum | Better than Amphotericin B | nih.gov |
| Thiophene-pyrazole-pyridine hybrids 82-84 | A. flavus, C. albicans | Good Activity | nih.gov |
Anti-inflammatory Investigations (e.g., COX-2 inhibition, PGE2 production modulation)
Chronic inflammation is a contributing factor to a wide range of diseases, making the development of novel anti-inflammatory agents a critical therapeutic goal. nih.gov Pyrrolopyridine analogs and related structures have been actively explored for their ability to modulate key inflammatory mediators. A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2). semanticscholar.orgnih.gov
Derivatives of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been shown to be potent inhibitors of both COX-1 and COX-2, with IC50 values similar to the established anti-inflammatory drug meloxicam. nih.gov Similarly, the compound (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) demonstrated highly potent anti-inflammatory activity in various rat models of acute and chronic inflammation, significantly inhibiting carrageenan-induced paw edema. nih.gov
The strategy of designing selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme. semanticscholar.orgsemanticscholar.org Researchers have successfully designed potent and selective COX-2 inhibitors by hybridizing different pharmacophores. For example, tethering a 1,2,3-triazole and a benzenesulfonamide (B165840) moiety resulted in compounds with higher in vitro COX-2 selectivity and inhibitory activity than the well-known drug celecoxib. semanticscholar.org These compounds also demonstrated superior in vivo anti-inflammatory effects and a significant reduction in PGE2 production. semanticscholar.org Thiazolo[4,5-b]pyridine derivatives have also shown considerable anti-inflammatory effects in carrageenan-induced edema models, with some analogs approaching or exceeding the activity of ibuprofen. biointerfaceresearch.com
Anti-inflammatory Activity of Selected Pyrrolopyridine Analogs
| Compound Class | Target | In Vitro Activity (IC50) | In Vivo Effect | Reference |
|---|---|---|---|---|
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1/COX-2 | Similar to meloxicam | Not specified | nih.gov |
| RS-37619 | Not specified (COX pathway) | Not specified | 36x more potent than phenylbutazone (B1037) (carrageenan edema) | nih.gov |
| 1,2,3-Triazole/Benzenesulfonamide Hybrids (e.g., 6b) | COX-2 | 0.04 µM (Selectivity Index: 329) | 90.7% PGE2 inhibition | semanticscholar.org |
| Pyrazolo[5,1-b]quinazoline A | COX-2 | 47 nM | 39% edema reduction at 10 mg/kg | nih.gov |
| Thiazolo[4,5-b]pyridine derivatives | Not specified (Inflammation) | Not specified | Activity comparable to or exceeding Ibuprofen | biointerfaceresearch.com |
Computational Chemistry and in Silico Approaches in Drug Discovery Research
Pharmacophore Modeling for Identification of Essential Features for Activity
There are no published pharmacophore models derived from or used to screen for 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine . Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity, but this has not been applied to the target molecule in available research. nih.gov
Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability
No molecular dynamics (MD) simulations for This compound have been reported. MD simulations are used to understand the movement of a ligand within a protein's binding site over time, providing insights into the stability of the interaction. Research on related pyrrolo-pyridine benzamide (B126) derivatives has utilized this technique, but not for the specific compound of interest. nih.gov
In Silico Prediction of Activity Spectra (PASS) and Potential Biological Targets
There are no published Prediction of Activity Spectra for Substances (PASS) analyses for This compound . The PASS algorithm predicts the likely biological activities of a compound based on its structure, but it has not been applied to this molecule in the available literature.
Advanced Computational Techniques (e.g., WaterMap Analysis) for Understanding Solvent Effects in Binding
No studies employing advanced computational methods like WaterMap analysis to investigate the role of water molecules in the binding of This compound could be located.
Future Directions and Emerging Research Avenues for 5 Benzyloxy 1h Pyrrolo 3,2 B Pyridine
Development of Novel and Green Synthetic Methodologies
The synthesis of pyrrolo[3,2-b]pyridines is an active area of research, with a growing emphasis on efficiency, cost-effectiveness, and environmental sustainability. Future efforts for the synthesis of 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine and its derivatives will likely focus on the development of novel and greener synthetic strategies.
One promising approach is the use of one-pot, multi-component reactions that allow for the construction of the complex pyrrolopyridine core in a single step from simple starting materials. nih.gov Such methods not only streamline the synthetic process but also reduce waste and energy consumption. Furthermore, the exploration of palladium-catalyzed arylation and Larock methodology has shown promise for efficiently exploring various aryl moieties at different positions of the pyrrolo[3,2-b]pyridine scaffold. nih.gov
The principles of green chemistry are also expected to play a more significant role in the synthesis of these compounds. evitachem.com This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods to minimize the environmental impact. Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of related fused heterocycles and could be adapted for the production of this compound derivatives. researchgate.net
Exploration of New Biological Targets and Therapeutic Areas
Derivatives of the pyrrolo[3,2-b]pyridine scaffold have demonstrated a wide range of biological activities, suggesting that this compound could be a valuable starting point for the discovery of new therapeutics. Future research will undoubtedly focus on exploring new biological targets and expanding the therapeutic applications of this compound class.
Current research has identified several key areas of interest for pyrrolo[3,2-b]pyridine derivatives:
| Therapeutic Area | Biological Target(s) | Reference |
| Oncology | FGFR, c-Met, ACC1 | nih.govmdpi.comijpsonline.comnih.govacs.org |
| Neurological Disorders | GluN2B-selective negative allosteric modulators | nih.govresearchgate.net |
| Infectious Diseases | Antibacterial (E. coli), Antitubercular | nih.govnih.govproquest.comresearchgate.netmdpi.commdpi.comresearchgate.net |
| Inflammatory Diseases | Human Neutrophil Elastase (HNE) | nih.gov |
The existing data strongly supports the continued investigation of this compound and its analogues as inhibitors of various kinases, which are crucial targets in cancer therapy. nih.govmdpi.comijpsonline.comnih.govacs.org Moreover, the discovery of their activity as negative allosteric modulators of glutamate (B1630785) receptors opens up exciting possibilities for the treatment of neurological conditions. nih.govresearchgate.net The growing threat of antibiotic resistance also makes the exploration of their antibacterial potential a high-priority research area. nih.govnih.govproquest.comresearchgate.netmdpi.commdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies will be instrumental in accelerating the development of this compound-based drugs. researchgate.netarxiv.org AI and ML algorithms can be employed to analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties. nih.govacs.orgnih.gov
Key applications of AI and ML in this context include:
Predictive Modeling: Building computational models to predict the bioactivity, toxicity, and pharmacokinetic properties of novel this compound derivatives. nih.gov
De Novo Drug Design: Using generative models to design new molecules with desired properties from scratch.
Scaffold Hopping: Identifying novel core structures that mimic the biological activity of the pyrrolo[3,2-b]pyridine scaffold but possess improved drug-like properties. acs.org
Structure-Activity Relationship (SAR) Analysis: Elucidating the complex relationships between the chemical structure of a compound and its biological activity to guide medicinal chemistry efforts. nih.govacs.org
By leveraging these computational tools, researchers can more efficiently navigate the vast chemical space and prioritize the synthesis and testing of the most promising candidates, ultimately reducing the time and cost of drug development. arxiv.org
Combinatorial Chemistry and High-Throughput Screening for Accelerated Analog Discovery
Combinatorial chemistry and high-throughput screening (HTS) are powerful technologies for rapidly generating and evaluating large libraries of compounds. nih.gov These approaches will be crucial for the accelerated discovery of novel analogs of this compound with enhanced potency and selectivity.
The development of efficient solid-phase or solution-phase combinatorial syntheses will enable the creation of diverse libraries of pyrrolo[3,2-b]pyridine derivatives with various substituents at different positions of the heterocyclic core. google.comcrysdotllc.com These libraries can then be subjected to HTS against a panel of biological targets to identify "hits" with desired activities. nih.govproquest.combohrium.com The identification of a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as potent antibacterial agents through an HTS program highlights the power of this approach. nih.govproquest.combohrium.com
Mechanistic Investigations into Undiscovered Biological Activities
While some mechanisms of action for pyrrolo[3,2-b]pyridine derivatives have been elucidated, such as the modulation of glutamatergic signaling, there is still much to be discovered. researchgate.netdrugbank.com Future research should focus on in-depth mechanistic studies to uncover novel biological activities and understand how these compounds exert their effects at the molecular level.
Techniques such as chemical proteomics, transcriptomics, and metabolomics can be employed to identify the cellular targets and pathways that are modulated by this compound and its analogs. A deeper understanding of their mechanism of action will not only provide a stronger rationale for their therapeutic use but may also reveal unexpected biological activities and open up entirely new avenues for drug development.
Q & A
Q. What are the common synthetic routes for 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine, and what methodological challenges arise during synthesis?
Synthesis typically involves multi-step reactions starting from pyrrolo[2,3-b]pyridine derivatives. Key steps include:
- Benzylation : Introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions .
- Protection/Deprotection : Use of protecting groups (e.g., phenylsulfonyl) to prevent side reactions at reactive nitrogen sites .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions for aryl substitution (e.g., with boronic acids) .
Challenges : Low yields due to steric hindrance from the fused ring system, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres . Purification often demands gradient column chromatography with dichloromethane/methanol mixtures .
Q. How is this compound characterized spectroscopically, and what data inconsistencies should researchers anticipate?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.9 ppm for pyridine/pyrrole rings) and benzyloxy methylene protons (δ 4.5–5.5 ppm). ¹³C NMR confirms substitution patterns via carbonyl (δ 160–165 ppm) or aryl carbons .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 263.12) .
Inconsistencies : Overlapping signals in NMR (e.g., pyrrole NH vs. solvent peaks) may require deuterated DMSO or low-temperature analysis. Impurities from incomplete deprotection can skew mass data .
Q. What purification strategies are effective for isolating this compound derivatives?
- Flash Chromatography : Silica gel columns with gradients of ethyl acetate/heptane (8:2) or dichloromethane/methanol (98:2) resolve polar byproducts .
- Recrystallization : Use of ethanol/water mixtures improves purity for crystalline intermediates .
- HPLC : Reserved for final compounds with multiple stereocenters or halogenated analogs .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, sulfonylation) impact the biological activity of this compound derivatives?
- Halogenation (Cl, Br) : Enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) but may reduce solubility. Chloro-substituted analogs show 10-fold higher IC₅₀ values in phosphodiesterase assays .
- Sulfonylation : Phenylsulfonyl groups improve metabolic stability but increase molecular weight, affecting bioavailability .
- Benzyloxy Removal : Debenzylation via hydrogenolysis reveals free hydroxyl groups, critical for hydrogen bonding with targets like DNA topoisomerases .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound analogs?
- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings for electron-deficient aryl boronic acids .
- Temperature Control : Low temperatures (0°C) prevent side reactions during iodination or sulfonylation .
- In Situ Monitoring : TLC or LC-MS identifies intermediates early, reducing batch failures .
Q. How should researchers address contradictory data in biological assays involving this compound derivatives?
- Target Selectivity : Use isoform-specific assays (e.g., PDE4B vs. PDE4D) to clarify off-target effects .
- Solubility Adjustments : DMSO concentration >1% may denature proteins; use co-solvents like cyclodextrins .
- Dose-Response Validation : Repeat assays with 10-point dilution series to confirm EC₅₀/IC₅₀ trends .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Q. How do structural analogs of this compound compare in pharmacokinetic profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
